

Comprehensive Analysis of 4-Methylundecane Retention Index in Gas Chromatography

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Compound Focus: 4-Methylundecane

CAS No.: 2980-69-0

Cat. No.: S562483

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Introduction to Retention Indices

The **retention index (RI)** system, established by Kováts, is an essential tool in gas chromatography (GC) for identifying volatile compounds by normalizing their retention times relative to a homologous series of n-alkanes. This system enables comparison of retention data across different laboratories and instrumental conditions, with the **NIST GC Retention Index Database** serving as a primary reference containing over 180,000 compounds and 491,790 retention index values [1] [2]. For researchers analyzing hydrocarbons like **4-methylundecane** (CAS 2980-69-0), understanding its specific retention behavior is crucial for compound identification in complex matrices such as petroleum products, environmental samples, and food flavor analyses.

Experimental Protocols for RI Determination

HS-SPME/GC-MS Analysis Procedure

Principle: Headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME/GC-MS) enables preconcentration and analysis of volatile compounds from complex matrices without extensive sample preparation [3] [4].

- **Sample Preparation:** Place 1.00 g of sample into a 20 mL headspace vial and seal immediately with a silicone/Teflon septum cap. For solid samples, grinding to a consistent particle size improves reproducibility [3].
- **HS-SPME Conditions:**
 - Equilibration: 35 minutes at 50°C in a thermostatic water bath with shaking every 10 minutes
 - Extraction: 30 minutes at 70°C using a 50/30 µm DVB/CAR/PDMS fiber coating
 - Desorption: 5 minutes in the GC injector [3]
- **GC Conditions:**
 - Column: HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness)
 - Temperature Program: 35°C (hold 3 min) → 65°C at 4°C/min (hold 2 min) → 90°C at 2°C/min (hold 3 min) → 220°C at 5°C/min (hold 2 min)
 - Carrier Gas: Helium at constant flow of 0.8 mL/min
 - Injector Temperature: 260°C with split ratio 5:1 [3]
- **MS Conditions:**
 - Ionization Mode: Electron impact (EI) at 70 eV
 - Mass Range: m/z 50-550
 - Ion Source Temperature: 230°C
 - Transfer Line Temperature: 280°C [3]

Retention Index Calculation

The retention index is calculated using the Kovats formula based on n-alkane standards:

$$RI = 100n + 100[(t_x - t_n)/(t_{n+1} - t_n)]$$

Where:

- t_x = retention time of unknown compound
- t_n = retention time of n-alkane with n carbon atoms
- t_{n+1} = retention time of n-alkane with n+1 carbon atoms
- n = number of carbon atoms in the smaller n-alkane [3] [5]

For accurate results, analyze a series of n-alkane standards (C7-C30) under identical chromatographic conditions and record their retention times to establish the calibration curve [3].

4-Methylundecane Retention Index Data

The following table summarizes experimental retention index values for **4-methylundecane** compiled from the NIST WebBook:

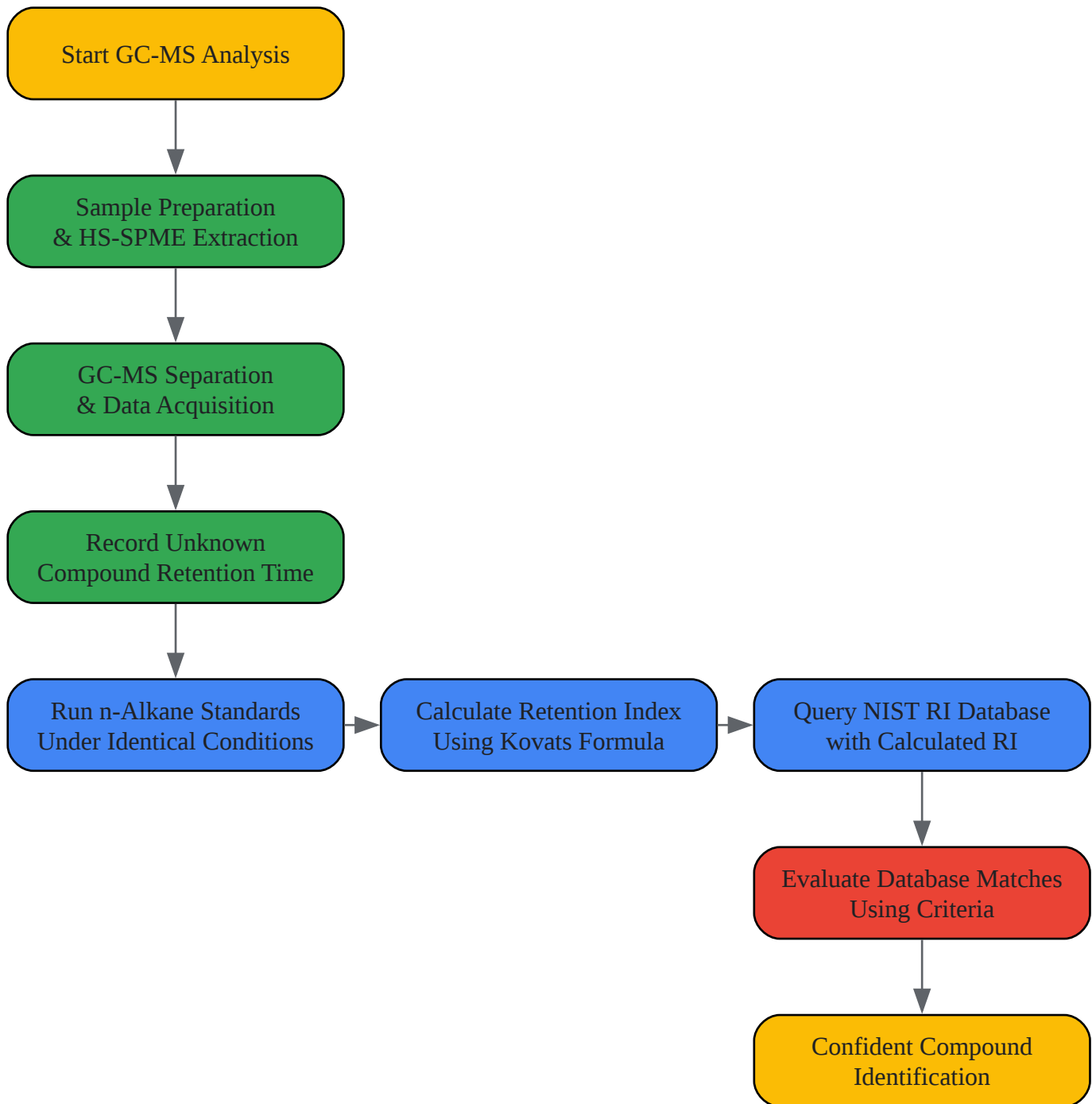
Table 1: Experimentally Determined Retention Indices for **4-Methylundecane**

| Column Type | Active Phase | Temperature (°C) | Retention Index | Reference |
|-------------|-----------------------------|------------------|-----------------|-----------|
| Capillary | Squalane | 100 | 1159 | [6] |
| Capillary | OV-1 | 60 | 1163 | [6] |
| Capillary | SE-30 | 130 | 1163 | [6] |
| Capillary | SE-30 | 140 | 1164 | [6] |
| Capillary | SE-30 | 150 | 1166 | [6] |
| Capillary | SE-54 | Temperature ramp | 1160 | [6] |
| Capillary | Cross-Linked Methylsilicone | Temperature ramp | 1161 | [6] |
| Capillary | Ultra-1 | Temperature ramp | 1160.82-1161.04 | [6] |
| Capillary | DB-Wax (polar) | Temperature ramp | 1147 | [6] |

The data demonstrates that **4-methylundecane** exhibits **consistent retention behavior** on non-polar stationary phases with RI values primarily ranging from 1159-1167, while showing significantly different retention (RI = 1147) on polar columns [6]. This variation highlights the importance of using appropriate reference data matched to your specific chromatographic system.

Workflow for Compound Identification

The following diagram illustrates the complete workflow for identifying unknown compounds using retention index matching in gas chromatography:



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Quality Control and Method Validation

RI Match Criteria

Establishing rigorous matching criteria is essential for confident compound identification. Recent research suggests:

- **Strong Match:** Observed RI within one standard deviation of the median NIST database value (approximately ± 12 RI units for non-polar columns) [7]
- **Weak Match:** Observed RI within three standard deviations of the median NIST database value [7]
- **Stationary Phase Considerations:** When using mid-polar 624 stationary phases, apply conversion ($R^2 = 0.99$) to compare with NIST non-polar RI values [7]

Method Validation Parameters

- **Precision:** Analyze n-alkane standards in triplicate to determine retention time reproducibility
- **Accuracy:** Validate against certified reference materials when available
- **System Suitability:** Verify resolution between critical pairs and retention time stability

Applications in Analytical Chemistry

The accurate determination of **4-methylundecane**'s retention index supports various applications:

- **Food Quality Assessment:** Monitoring lipid oxidation products in infant nutrition packages and meat products [3] [4]
- **Flavor and Fragrance Analysis:** Differentiating odor-active compounds in food matrices [5]
- **Environmental Monitoring:** Identifying hydrocarbon patterns in contaminated samples
- **Metabolomics Studies:** Annotating unknown peaks in complex biological samples [7]

Troubleshooting Guide

Table 2: Common Issues and Solutions in RI Determination

| Problem | Potential Causes | Solutions |
|--|--|--|
| RI values inconsistent with literature | Column degradation, incorrect oven temperature | Replace column, verify temperature calibration |

| Problem | Potential Causes | Solutions |
|--------------------------|--|---|
| Poor n-alkane peak shape | Active sites in liner/injector, incorrect split ratio | Re-deactivate or replace liner, optimize split flow |
| RI drift over time | Column contamination, carrier gas flow fluctuations | Condition column, check GC system for leaks |
| Poor match with database | Different stationary phase, incorrect n-alkane calibration | Use phase-appropriate reference data, fresh standards |

Conclusion

The retention index system remains a cornerstone for reliable compound identification in gas chromatography. For **4-methylundecane**, the established RI values of 1159-1167 on non-polar stationary phases provide a robust reference point for analytical methods. By implementing the detailed HS-SPME/GC-MS protocols, calculating RIs using the Kovats equation, and applying rigorous database matching criteria, researchers can confidently identify this compound in complex samples. The continuing expansion of the NIST RI Database and development of standardized matching protocols will further enhance identification confidence across diverse application areas.

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